molecular formula C12H8N4O4 B2413199 N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide CAS No. 1219906-42-9

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2413199
CAS No.: 1219906-42-9
M. Wt: 272.22
InChI Key: DZTPGPZINTXOQT-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitrofuran moiety in this compound further enhances its biological significance, as nitrofuran derivatives are known for their antimicrobial and anticancer properties .

Mechanism of Action

Target of Action

Compounds with an indazole moiety have been found to interact with a variety of targets, including theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, and is often targeted in cancer therapies .

Mode of Action

Indazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indazole derivatives have been shown to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammation and tissue remodeling, suggesting that the compound may affect these pathways.

Result of Action

Given the wide range of biological activities associated with indazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

This compound, like many others with an indazole moiety, shows promise in a variety of therapeutic applications due to its wide range of biological activities .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted indazole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives and nitrofuran derivatives, such as:

Uniqueness

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide is unique due to the combination of the indazole and nitrofuran moieties, which confer both antimicrobial and anticancer properties. This dual functionality makes it a promising candidate for the development of new therapeutic agents .

Properties

IUPAC Name

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4/c17-12(10-3-4-11(20-10)16(18)19)14-8-2-1-7-6-13-15-9(7)5-8/h1-6H,(H,13,15)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTPGPZINTXOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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